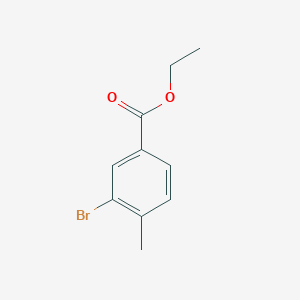

Ethyl 3-bromo-4-methylbenzoate

Übersicht

Beschreibung

Ethyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methylbenzoate is typically synthesized through the bromination of ethyl 4-methylbenzoate. The process involves the reaction of ethyl 4-methylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and crystallization processes to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Key findings include:

Mechanistic Insight :

-

The bromine’s electrophilic nature allows palladium-catalyzed cross-couplings (Suzuki, Stille) for constructing complex aromatic systems.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

Reduction Reactions

The ester group and bromine atom are susceptible to reduction:

Key Observation :

-

LiAlH reduces the ester to a primary alcohol without affecting the bromine substituent.

Oxidation Reactions

Controlled oxidation modifies the methyl and ester groups:

| Oxidation Target | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Methyl → Carboxylic Acid | KMnO, HO, 100°C | 3-Bromo-4-carboxybenzoic acid | 58% |

| Ester → Acid | NaOH, HO/EtOH, reflux | 3-Bromo-4-methylbenzoic acid | 90% |

Mechanistic Pathway :

-

KMnO oxidizes the methyl group to a carboxylic acid under acidic conditions .

-

Basic hydrolysis cleaves the ester to the corresponding carboxylic acid efficiently .

Radical Bromination

The methyl group at the 4-position can undergo further bromination:

| Brominating Agent | Conditions | Products | Application |

|---|---|---|---|

| NBS, CCl, light | Radical initiator (e.g., BPO), 80°C | Ethyl 3-bromo-4-(bromomethyl)benzoate | Agrochemical synthesis |

Industrial Relevance :

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-bromo-4-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo several chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Biological Research

Due to its structural similarity to biologically active molecules, this compound is utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. Its potential as a pharmacological agent is being explored, particularly in cancer research.

Case Study: Enzyme Inhibition

A study demonstrated that this compound acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, leading to increased plasma concentrations of those drugs.

Pharmaceutical Development

The compound is being investigated as a precursor for developing therapeutic agents. Its ability to modify biological pathways makes it valuable in drug discovery processes.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for applications requiring specific reactivity.

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-4-methylbenzoate depends on its application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The bromine atom plays a crucial role in binding to the enzyme, while the ester group enhances the compound’s solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-bromo-3-methylbenzoate: Similar structure but with different bromine and methyl group positions.

Ethyl 3-chloro-4-methylbenzoate: Chlorine atom instead of bromine.

Ethyl 3-bromo-4-ethylbenzoate: Ethyl group instead of methyl group

Uniqueness: Ethyl 3-bromo-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the third position and the methyl group at the fourth position makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .

Biologische Aktivität

Ethyl 3-bromo-4-methylbenzoate (C10H11BrO2) is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H11BrO2

- CAS Number : 147962-81-0

- Log P (Octanol-Water Partition Coefficient) : Approximately 3.12, indicating moderate lipophilicity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been identified as a substrate for certain cytochrome P450 enzymes, notably CYP1A2, which may influence its metabolism and pharmacokinetics. This interaction suggests potential implications for drug-drug interactions in therapeutic applications .

Local Anesthetic Effects

Recent studies have evaluated the local anesthetic properties of compounds structurally related to this compound. In a comparative study involving various benzoate derivatives, compounds similar to this compound exhibited significant local anesthetic effects, comparable to established anesthetics like tetracaine and pramocaine. The results indicated that modifications in the benzoate structure could enhance anesthetic efficacy while reducing toxicity .

Table 1: Local Anesthetic Activity Comparison

| Compound | Onset of Analgesia (min) | Duration of Analgesia (min) | LD50 (mg/kg) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Tetracaine | 12.3 ± 0.9 | 172.3 ± 2.6 | 435.4 ± 3.3 |

| Pramocaine | 10.4 ± 0.8 | 166.5 ± 2.3 | 472.1 ± 3.6 |

Note: TBD indicates that specific experimental data for this compound is yet to be determined .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory conditions .

Case Studies

- Synthesis and Evaluation : A study synthesized various benzoate derivatives, including this compound, and evaluated their biological activities through surface anesthesia tests and acute toxicity assessments. The results indicated that certain derivatives exhibited promising anesthetic effects with low toxicity profiles .

- Pharmacokinetic Studies : Research has shown that this compound is a permeant across the blood-brain barrier (BBB), which may enhance its efficacy in central nervous system-related applications .

Eigenschaften

IUPAC Name |

ethyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZQYNXOOLMOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565862 | |

| Record name | Ethyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147962-81-0 | |

| Record name | Ethyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-bromo-4-methylbenzoate in the synthesis of Nilotinib?

A1: this compound serves as a crucial building block in the multi-step synthesis of Nilotinib []. It reacts with 4-(pyridin-3-yl)-2-aminopyrimidine through a condensation reaction. This is followed by hydrolysis to yield 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid, a key intermediate in the synthesis of Nilotinib [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.